molecular formula C19H13ClN2O2 B2715330 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile CAS No. 338954-73-7

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile

Cat. No.: B2715330
CAS No.: 338954-73-7
M. Wt: 336.78
InChI Key: VUPPEFJMTBSIEP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H13ClN2O2 and its molecular weight is 336.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile has been the subject of scientific research due to its complex chemical structure and potential applications in various fields. Notably, the synthesis and crystal structure determination of related compounds have been explored to understand their molecular configurations and potential interactions. For example, the synthesis of similar pyridine and azafluorene derivatives has been studied for their structural characteristics using X-ray diffraction, offering insights into their molecular geometry and potential chemical reactivity (Moustafa & Girgis, 2007); (Venkateshan et al., 2020).

Photophysical Properties

Research into the photophysical properties of pyridine derivatives has led to a deeper understanding of their optical characteristics. Spectroscopic analysis has been pivotal in studying the absorption and emission spectra, which are crucial for applications in photodynamic therapy and as fluorescent markers. Studies on compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have shed light on their spectral properties, including absorption and fluorescence spectra, highlighting the potential for these compounds in various scientific applications (Tranfić et al., 2011).

Antimicrobial and Anticancer Activity

The biological activity of this compound and its derivatives has also been a significant area of research. Studies have focused on their antimicrobial and anticancer potentials, with findings suggesting that certain structural modifications can enhance these properties. For instance, the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents have demonstrated promising results against various cancer cell lines, indicating the therapeutic potential of these compounds (Tiwari et al., 2016).

Material Science Applications

Moreover, pyridine derivatives have found applications in material science, particularly in the development of new materials with unique optical and electronic properties. The synthesis and characterization of pyrazolo pyridine derivatives, for example, have provided valuable insights into their structural and optical characteristics, paving the way for their use in electronic devices and sensors (Zedan et al., 2020).

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-23-17-6-8-18(9-7-17)24-19-14(11-21)10-15(12-22-19)13-2-4-16(20)5-3-13/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPEFJMTBSIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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